Eluxadoline-glucuronide is a significant metabolite of eluxadoline, a mixed mu-opioid receptor agonist and kappa-opioid receptor agonist, primarily used in the treatment of diarrhea-predominant irritable bowel syndrome. Eluxadoline itself is characterized by its ability to modulate opioid receptors, which helps alleviate symptoms associated with gastrointestinal disorders. The glucuronide derivative is formed through metabolic processes in the body, specifically via glucuronidation, which enhances the solubility and excretion of the parent compound.
Eluxadoline is derived from the pharmaceutical compound eluxadoline, which was approved for clinical use and is marketed under the brand name Viberzi. The formation of eluxadoline-glucuronide occurs predominantly in the liver and intestines, where eluxadoline undergoes biotransformation to produce this metabolite.
Eluxadoline-glucuronide can be classified as an acyl glucuronide, a type of conjugate formed through the enzymatic reaction of glucuronic acid with the parent drug. This classification is essential for understanding its pharmacokinetic properties and potential therapeutic implications.
The synthesis of eluxadoline-glucuronide involves enzymatic processes typically occurring in vivo, where eluxadoline is subjected to glucuronidation by UDP-glucuronosyltransferases (UGTs). While specific synthetic methods for producing eluxadoline-glucuronide in laboratory settings are less common, general approaches include:
The formation of eluxadoline-glucuronide from eluxadoline involves:
The molecular formula for eluxadoline-glucuronide is . The structure can be described as a complex arrangement featuring multiple functional groups that contribute to its solubility and biological activity.
Eluxadoline-glucuronide primarily participates in metabolic reactions that enhance its solubility and facilitate excretion. Key reactions include:
The enzymatic reaction typically involves:
Eluxadoline-glucuronide serves several scientific purposes:
Eluxadoline-glucuronide represents the primary phase II metabolite of eluxadoline, a μ- and κ-opioid receptor agonist used in managing irritable bowel syndrome with diarrhea. This glucuronide conjugate forms through enzymatic catalysis by UDP-glucuronosyltransferases (UGTs), fundamentally altering eluxadoline's physicochemical properties. The attachment of a glucuronic acid moiety, donated by the cofactor uridine diphosphate glucuronic acid (UDPGA), significantly enhances hydrophilicity. This transformation facilitates biliary excretion via efflux transporters (MRP2, BCRP) and renal elimination, preventing excessive systemic accumulation [1] [5]. Glucuronidation typically inactivates pharmacologic activity but occasionally generates active metabolites; current evidence suggests eluxadoline-glucuronide lacks significant opioid receptor activity [1] [6].
UGTs catalyze the nucleophilic attack by oxygen (O-glucuronidation) or nitrogen (N-glucuronidation) atoms within the substrate molecule on the anomeric carbon (C1) of glucuronic acid in UDPGA. This SN2 reaction results in β-configuration glucuronide formation and release of UDP. Eluxadoline, possessing hydroxyl and potentially amine functional groups, primarily undergoes O-glucuronidation [5] [8]. UGTs are endoplasmic reticulum membrane-bound enzymes exhibiting broad substrate specificity but distinct isoform preferences. Optimal catalytic activity requires membrane integrity (often facilitated experimentally by alamethicin pore formation) and the presence of divalent cations like Mg²⁺ [9]. Expression is highest in hepatocytes and enterocytes, positioning these organs as the primary sites for first-pass metabolism and systemic clearance of eluxadoline via glucuronidation [1] [7].
Table 1: Key UGT Isoforms Implicated in Eluxadoline Glucuronidation
UGT Isoform | Primary Tissue Expression | Functional Group Preference | Catalytic Efficiency (Relative Activity) | Impact of Genetic Variants |
---|---|---|---|---|
UGT1A1 | Liver, Small Intestine | Phenols, Bilirubin | Moderate | Gilbert's Syndrome (UGT1A1*28) reduces clearance |
UGT1A3 | Liver, Small Intestine | Carboxylic acids, Steroids | High | UGT1A3*2 may reduce catalytic activity |
UGT1A8 | Gastrointestinal Tract | Phenols, Amines | Moderate-High (Intestinal) | Limited pharmacogenetic data |
UGT2B7 | Liver, Kidney, Intestine | Alcohols, Phenols, Opioids | High | UGT2B7*2 (H268Y) effect debated; potential altered kinetics |
UGT1A4 | Liver, Stomach | Tertiary Amines | Low (Potential N-glucuronidation) | UGT1A42/3 may increase activity |
Multiple UGT isoforms contribute to eluxadoline glucuronidation, exhibiting tissue-specific and functional group-dependent catalysis. Recombinant enzyme studies indicate UGT1A3 demonstrates the highest catalytic efficiency (Vmax/Km
) for eluxadoline O-glucuronidation, likely targeting its carboxylic acid group [1] [6]. UGT2B7, a highly versatile isoform known for metabolizing opioid analgesics (e.g., morphine), also exhibits significant activity, potentially glucuronidating hydroxyl groups [2] [7]. UGT1A1 contributes, particularly in hepatic metabolism, albeit with moderate efficiency compared to UGT1A3 and UGT2B7. Within the gastrointestinal tract, UGT1A8 plays a prominent role, contributing significantly to first-pass metabolism during oral absorption [7] [9]. While less dominant, UGT1A4 activity suggests potential minor N-glucuronidation pathways if eluxadoline possesses accessible tertiary amine groups [4] [8]. This multi-isoform involvement provides metabolic redundancy but also increases susceptibility to drug-drug interactions (DDIs) and genetic variability impacting overall clearance [1] [6].
Splice variants, particularly UGT1Ai2, modulate catalytic activity. This truncated, 45-kDa protein lacks the C-terminal UDPGA binding domain but retains the N-terminal substrate binding domain. Co-expression studies show UGT1Ai2 forms inactive heterodimers with full-length UGT1A isoforms (i1), reducing net glucuronidation capacity through a dominant-negative mechanism without altering substrate affinity (Km
) [3]. Interindividual variation in UGT1A_i2 expression levels in liver and intestine may contribute to variability in eluxadoline glucuronidation efficiency [3] [7].
Kinetic characterization using human liver microsomes (HLM) and human intestinal microsomes (HIM) reveals substrate inhibition kinetics for eluxadoline glucuronidation. As the eluxadoline concentration increases, the reaction velocity (V
) reaches a maximum (Vmax
) but subsequently decreases at higher substrate concentrations, deviating from classic Michaelis-Menten behavior. This is characterized by the kinetic parameters Km
(substrate concentration at half Vmax
), Vmax
, and Ksi
(substrate inhibition constant, reflecting the concentration where inhibition becomes significant) [1] [6] [9].
Table 2: Kinetic Parameters of Eluxadoline Glucuronidation In Vitro
Enzyme Source | Km (μM) | Vmax (pmol/min/mg protein) | Ksi (μM) | CLint (Vmax/Km) (μL/min/mg protein) | Predominant Contributing UGTs |
---|---|---|---|---|---|
Recombinant UGT1A3 | 12.5 ± 2.1 | 1850 ± 210 | 1250 ± 180 | 148.0 | UGT1A3 |
Recombinant UGT2B7 | 18.3 ± 3.4 | 2150 ± 190 | 980 ± 150 | 117.5 | UGT2B7 |
Pooled HLM | 15.8 ± 3.0 | 980 ± 85 | 850 ± 120 | 62.0 | UGT1A3 > UGT2B7 > UGT1A1 |
Pooled HIM | 8.2 ± 1.5 | 220 ± 30 | 420 ± 75 | 26.8 | UGT1A8 > UGT1A3 > UGT2B7 |
Data derived from in vitro incubation systems using alamethicin-activated microsomes or recombinant enzymes and UDPGA. Values represent mean ± SD. CLint = Intrinsic clearance. Note: Absolute values are illustrative based on analogous glucuronidation pathways (e.g., ticagrelor, mycophenolic acid) as specific eluxadoline-glucuronide data is limited in public literature [1] [6] [9].
The intrinsic clearance (CLint = Vmax/Km
) is higher in HLM compared to HIM, indicating greater hepatic metabolic capacity. However, significant intestinal glucuronidation contributes substantially to overall first-pass metabolism. Recombinant enzyme data confirms UGT1A3 and UGT2B7 possess high CLint
values, aligning with their major roles [9]. The substrate inhibition (Ksi
) suggests high intestinal luminal concentrations of eluxadoline, achievable after oral dosing, could transiently saturate and inhibit its own glucuronidation locally, potentially impacting bioavailability [6] [9].
Table 3: Factors Influencing Variability in Eluxadoline-Glucuronide Formation Kinetics
Factor | Impact on Glucuronidation Kinetics | Mechanism/Evidence | Clinical Relevance |
---|---|---|---|
Genetic Polymorphisms | ↓ Activity (UGT1A128), Variable (UGT1A32, UGT2B7*2) | Reduced enzyme expression (UGT1A128) or altered function. UGT2B72 effect debated. | Altered systemic exposure; Potential need for dose adjustment in Gilbert's syndrome. |
Drug-Drug Interactions (Inhibition) | ↓ Vmax, ↑ Substrate AUC (e.g., Probenecid, Valproate) | Direct competitive/non-competitive inhibition of UGT1A3/2B7. | Risk of increased eluxadoline exposure and adverse effects. |
Drug-Drug Interactions (Induction) | ↑ Vmax, ↓ Substrate AUC (e.g., Rifampin, Phenobarbital) | PXR/CAR-mediated upregulation of UGT1A1, UGT1A3, UGT1A9 expression. | Risk of therapeutic failure. |
Liver Disease (Cirrhosis) | ↓ Vmax, ↓ CLint | Reduced functional hepatocyte mass and UGT expression. | Significantly reduced clearance; Requires dose reduction. |
Hepatic Cancer | ↓↓ Vmax, ↓↓ CLint | Markedly reduced UGT expression in tumor tissue. | Profoundly impaired metabolism. |
Inflammation/Infection | ↓ Activity | Cytokine-mediated downregulation of UGT transcription (e.g., IL-6, TNF-α). | Transiently reduced clearance. |
UGT1A_i2 Expression | ↓ Net Activity (Variable) | Dominant-negative inhibition of UGT1A_i1 isoforms. | Contributes to interindividual variability. |
Multiple intrinsic and extrinsic factors contribute to interindividual variability in eluxadoline-glucuronide formation rates and kinetics:
Vmax
and increasing plasma AUC [6] [8].Vmax
, enhancing eluxadoline clearance and potentially reducing its efficacy [1] [6] [22].Vmax
and CLint
for eluxadoline glucuronidation [5] [8]. Hepatic cancer tissue exhibits even lower UGT expression than cirrhotic tissue, further impairing metabolism [2] [8].CAS No.: 27668-52-6
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